molecular formula C10H14N2O7 B12386356 5-Hydroxymethyl-arauridine

5-Hydroxymethyl-arauridine

Cat. No.: B12386356
M. Wt: 274.23 g/mol
InChI Key: VQAJJNQKTRZJIQ-WJZMDOFJSA-N
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Description

5-Hydroxymethyl-arauridine is a thymidine analogue, which means it is structurally similar to thymidine, a nucleoside component of DNA. This compound has insertional activity towards replicated DNA, making it useful for labeling cells and tracking DNA synthesis .

Preparation Methods

The synthesis of 5-Hydroxymethyl-arauridine typically involves the modification of thymidine. One common synthetic route includes the hydroxymethylation of thymidine under controlled conditions. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

5-Hydroxymethyl-arauridine undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced at the hydroxymethyl position. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

Scientific Research Applications

5-Hydroxymethyl-arauridine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the labeling of cells and tracking DNA synthesis, which is crucial for studying cell proliferation and DNA replication. Additionally, it is used in the development of antiviral and anticancer therapies due to its ability to interfere with DNA synthesis .

Mechanism of Action

The mechanism of action of 5-Hydroxymethyl-arauridine involves its incorporation into replicating DNA, where it acts as a chain terminator. This prevents the elongation of the DNA strand, thereby inhibiting DNA synthesis. The molecular targets include DNA polymerases, which are enzymes responsible for DNA replication .

Comparison with Similar Compounds

5-Hydroxymethyl-arauridine is unique among thymidine analogues due to its specific hydroxymethyl modification. Similar compounds include:

Properties

Molecular Formula

C10H14N2O7

Molecular Weight

274.23 g/mol

IUPAC Name

1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O7/c13-2-4-1-12(10(18)11-8(4)17)9-7(16)6(15)5(3-14)19-9/h1,5-7,9,13-16H,2-3H2,(H,11,17,18)/t5-,6+,7?,9-/m1/s1

InChI Key

VQAJJNQKTRZJIQ-WJZMDOFJSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2C([C@H]([C@H](O2)CO)O)O)CO

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CO

Origin of Product

United States

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